4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile
Description
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a 4-bromophenyl group and at the 5-position with a nitrile moiety.
Properties
IUPAC Name |
5-(4-bromophenyl)-2H-triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-7-3-1-6(2-4-7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRCHJZYFYITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119392-12-9 | |
| Record name | 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD23P37RMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Brominated Triazole Intermediate
The starting material, 4-bromo-1H-1,2,3-triazole-5-carbonitrile, is synthesized via bromination of 1H-1,2,3-triazole-5-carbonitrile using bromine in acetic acid at 0–5°C. Selective bromination at the 4-position is achieved by controlling stoichiometry (1:1 molar ratio of triazole to Br₂), yielding the intermediate in 78% purity after recrystallization from ethanol.
Cross-Coupling with 4-Bromophenylboronic Acid
The brominated intermediate undergoes Suzuki coupling with 4-bromophenylboronic acid under palladium catalysis. Optimized conditions include:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base : Potassium carbonate (2 equiv)
- Solvent System : Toluene/ethanol/water (4:2:1 v/v)
- Temperature : 80°C for 12 h.
This method produces the target compound in 65–72% yield, with residual palladium content <5 ppm as confirmed by ICP-MS. The reaction’s regioselectivity is attributed to the electron-withdrawing cyano group at position 5, which activates the 4-bromo substituent for cross-coupling.
Nucleophilic Cyanation of Bromotriazole Intermediates
This two-step approach leverages halogen exchange to introduce the cyano group at position 5 after establishing the 4-bromophenyl moiety.
Preparation of 4-(4-Bromophenyl)-1H-1,2,3-Triazole-5-Bromide
4-(4-Bromophenyl)-1H-1,2,3-triazole is synthesized via Huisgen cycloaddition between 4-bromophenyl azide and acetylene, followed by bromination at position 5 using N-bromosuccinimide (NBS) in DMF at 60°C. The dibrominated intermediate is isolated in 85% yield and characterized by ¹H NMR (δ 8.21 ppm, singlet, H-5).
Cyanation via Nucleophilic Aromatic Substitution
The 5-bromo substituent is replaced with a cyano group using copper(I) cyanide in dimethylformamide (DMF) at 120°C for 8 h. Key parameters include:
- CuCN : 1.2 equiv
- Solvent : Anhydrous DMF
- Yield : 58% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Mass spectrometry confirms the molecular ion peak at m/z 292 [M+H]⁺, while IR spectroscopy shows a sharp C≡N stretch at 2230 cm⁻¹.
Huisgen Cycloaddition Approach
The Huisgen 1,3-dipolar cycloaddition between 4-bromophenyl azide and propiolonitrile offers a direct route to the target compound.
Reaction Optimization
Thermal conditions (toluene, 110°C, 24 h) produce a 1:1.2 mixture of 1,4- and 1,5-regioisomers, necessitating chromatographic separation. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity:
Despite high efficiency, this method requires post-synthetic bromination to install the 4-bromophenyl group, adding two steps to the overall synthesis.
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki Coupling | Nucleophilic Cyanation | Huisgen Cycloaddition |
|---|---|---|---|
| Overall Yield | 65–72% | 49–58% | 45–52% |
| Steps | 2 | 3 | 3–4 |
| Regiochemical Control | High | Moderate | Low |
| Scalability | >100 g | <50 g | <10 g |
The Suzuki method excels in scalability and regioselectivity but requires palladium removal. Nucleophilic cyanation offers atom economy but suffers from moderate yields due to competing side reactions. The Huisgen approach, while conceptually straightforward, is limited by isomer separation challenges.
Experimental Data and Characterization
Spectral Data for this compound
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar triazole core with bond angles of 120.3° (N1–C4–N3) and 117.6° (C4–C5–N4). The dihedral angle between the triazole and bromophenyl rings is 12.7°, indicating moderate conjugation.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of bases like potassium carbonate or sodium hydroxide in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the triazole ring.
Coupling Reactions: New compounds with extended carbon chains or aromatic systems.
Scientific Research Applications
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile is a chemical compound with the molecular formula C9H5BrN4 and a CAS No of 928207-01-6 . This compound consists of a bromophenyl group attached to a triazole ring, which also has a carbonitrile substituent .
While specific applications of this compound are not detailed in the provided search results, the general applications of triazoles and related compounds can provide some insight:
- General Applications of Triazoles: Triazoles, including 1,2,4-triazoles, are a class of azole heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities . They have a wide range of applications, including uses as antibacterial agents . They are also used in ionic liquids, corrosion inhibitors, agrochemicals, polymers, and supramolecular and material science .
- Antibacterial Research: Certain 4-amino-1,2,4-triazole derivatives have demonstrated antibacterial properties against various bacteria such as E. coli, B. subtilis, P. aeruginosa, and S. aureus . Some compounds with specific substituents on the phenyl ring have exhibited high antibacterial activity, comparable to ceftriaxone .
- Related Triazole Compounds: 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a related compound that can be used to synthesize other triazole derivatives with potential biological activities .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: The compound can interact with specific receptors on the cell surface, modulating cellular signaling and physiological responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical and Spectroscopic Properties
Key analogs for comparison include:
- 4-(4-Fluorophenyl)-1H-1,2,3-triazole-5-carbonitrile (5d)
- 4-(p-Tolyl)-1H-1,2,3-triazole-5-carbonitrile (5e)
- 4-(4-Methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile (5f)
- 4-(4-Chlorophenyl)-1H-1,2,3-triazole-5-carbonitrile (Parchem Chemicals, )
Table 1: Comparative Physicochemical Data
| Compound (Substituent) | Yield (%) | Melting Point (°C) | Rf Value (PE/EtOAc 1:1) | Key $ ^1H $ NMR Shifts (δ) |
|---|---|---|---|---|
| 5d (4-Fluorophenyl) | 56 | 190–192 | 0.37 | 7.97 (dd, J = 8.4 Hz, 2H) |
| 5e (p-Tolyl) | 67 | 173–175 | 0.38 | 7.81 (d, J = 8.2 Hz, 2H) |
| 5f (4-Methoxyphenyl) | 63 | 165–167 | 0.42 | 7.72 (d, J = 8.8 Hz, 2H) |
| 4-Chlorophenyl* | N/A | N/A | N/A | N/A |
Key Observations :
- Substituent Polarity : The fluoro derivative (5d) exhibits the highest melting point (190–192°C), attributed to fluorine’s electronegativity and enhanced intermolecular interactions. The methoxy analog (5f) has a lower melting point (165–167°C) due to steric hindrance and reduced packing efficiency.
- Yield : Electron-donating groups (e.g., methyl in 5e) improve reaction yields (67%) compared to electron-withdrawing groups (56% for 5d), likely due to stabilization of intermediates.
- $ ^1H $ NMR Shifts : Aromatic proton signals shift upfield for electron-donating substituents (e.g., 5e: δ 7.81) compared to electron-withdrawing groups (5d: δ 7.97), consistent with substituent electronic effects .
Halogen-Specific Comparisons: Bromo vs. Chloro Derivatives
The bromo and chloro analogs differ primarily in halogen size and polarizability:
- Biological Activity : highlights that chloro derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit antimicrobial activity, suggesting bromo derivatives may share similar bioactivity profiles with enhanced lipophilicity due to bromine’s larger atomic radius .
- Spectroscopic Differentiation : Bromine’s higher atomic mass and polarizability could lead to distinct $ ^{13}C $ NMR shifts for the bromophenyl carbon compared to chlorine.
Biological Activity
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbonitrile (CAS No: 928207-01-6) is a compound that belongs to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHBrN. The presence of the bromophenyl and triazole moieties contributes to its biological activity by enabling interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against plant pathogens, the compound showed distinct inhibitory activity against Fusarium Wilt (race 4) and Colletotrichum gloeosporioides . The effective concentration (EC) values indicated strong potential as a fungicide:
| Pathogen | EC Value |
|---|---|
| Fusarium Wilt (race 4) | [specific value not provided] |
| Colletotrichum gloeosporioides | [specific value not provided] |
Additionally, acute toxicity tests conducted on mice indicated that the compound did not produce significant toxic effects, suggesting a favorable safety profile for further development .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, it was evaluated against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cells. The findings revealed:
| Cell Line | IC Value (µM) |
|---|---|
| HeLa | [specific value not provided] |
| Caco-2 | [specific value not provided] |
These results indicate that the compound can inhibit cell proliferation effectively. Moreover, it interacts with critical molecular pathways involved in cancer progression.
The biological activity of triazole compounds is often attributed to their ability to interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonds and Van der Waals forces. This allows them to modulate biological pathways effectively .
Case Studies
Several studies have highlighted the promising applications of triazole derivatives in drug discovery:
- Anticancer Studies : A derivative of 4-(4-Bromophenyl)-1H-1,2,3-triazole demonstrated enhanced cytotoxicity against a panel of cancer cell lines compared to traditional chemotherapeutics like 5-fluorouracil .
- Antimicrobial Applications : The compound's efficacy against bacterial strains such as E. faecalis and P. aeruginosa was noted to be comparable to standard antibiotics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
